Boc-D-Phe(3-CF3)-OH
CAS No.: 82317-82-6
Cat. No.: VC21540455
Molecular Formula: C15H18F3NO4
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82317-82-6 |
---|---|
Molecular Formula | C15H18F3NO4 |
Molecular Weight | 333.3 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Standard InChI Key | SHMWDGGGZHFFRC-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
Boc-D-Phe(3-CF3)-OH, also known as Boc-3-(Trifluoromethyl)-D-Phenylalanine, is characterized by its unique molecular structure that incorporates several key functional groups. This compound belongs to the category of unnatural amino acids, specifically modified D-phenylalanines.
Basic Chemical Information
The chemical identity and physical properties of Boc-D-Phe(3-CF3)-OH are summarized in the following table:
Property | Value |
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Chemical Name | Boc-3-(Trifluoromethyl)-D-Phenylalanine |
Synonyms | N-Boc-3-Trifluoro-D-Phenylalanine; Boc-D-Phe(3-Trifluoromethyl)-OH; Boc-D-3-Trifluoromethylphenylalanine |
CAS Number | 82317-82-6 |
Molecular Formula | C15H18F3NO4 |
Molecular Weight | 333.3 g/mol |
Melting Point | 135.0~138.0°C |
Density | 1.271±0.06 g/cm³ |
Appearance | Crystalline solid |
The molecular structure features a D-phenylalanine core with a trifluoromethyl group specifically positioned at the meta (3-position) of the phenyl ring. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting strategy in peptide synthesis and organic chemistry .
Structural Significance
The D-configuration of this compound represents the non-natural stereoisomer of phenylalanine, which contributes significantly to its biological profile. Natural amino acids typically exist in the L-configuration, making D-amino acids resistant to normal proteolytic degradation in biological systems. This feature, combined with the trifluoromethyl group, enhances the compound's metabolic stability and pharmacokinetic properties.
The trifluoromethyl substituent at the meta position introduces unique electronic and steric effects that alter the compound's physicochemical properties. This group increases the compound's lipophilicity, affecting its membrane permeability and solubility characteristics, which are crucial parameters in drug development .
Synthesis and Preparation Methods
The preparation of Boc-D-Phe(3-CF3)-OH involves specialized synthetic routes that maintain the compound's stereochemical integrity while introducing the trifluoromethyl group at the precise position.
Synthetic Approaches
The synthesis of Boc-D-Phe(3-CF3)-OH typically employs one of several established methodologies:
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Trifluoromethylation of Protected D-Phenylalanine: This approach involves direct introduction of the trifluoromethyl group to a protected D-phenylalanine. The reaction often utilizes trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of appropriate bases.
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Stereoselective Synthesis: Starting with a prochiral precursor and employing stereoselective catalysis to establish the D-configuration at the alpha carbon while incorporating the trifluoromethyl group.
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Resolution Approaches: Racemic mixtures of 3-trifluoromethylphenylalanine derivatives can be resolved into their enantiomers using enzymatic or chemical methods, followed by Boc protection of the isolated D-isomer.
These synthetic routes require careful control of reaction conditions to ensure high stereochemical purity and regioselectivity of the trifluoromethyl group.
Industrial Production Methods
Chemical Reactivity
Boc-D-Phe(3-CF3)-OH exhibits distinctive chemical reactivity patterns influenced by its functional groups and the electronic effects of the trifluoromethyl substituent.
Key Reaction Types
The compound participates in several important reaction types:
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Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions, potentially leading to the formation of trifluoromethyl ketones or other oxidized derivatives.
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Reduction Reactions: Various reducing agents can transform functional groups within the molecule, including the carboxylic acid moiety and potentially the trifluoromethyl group under vigorous conditions.
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Coupling Reactions: As an amino acid derivative, Boc-D-Phe(3-CF3)-OH readily participates in peptide coupling reactions, allowing its incorporation into peptide chains and more complex structures.
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Deprotection Reactions: The Boc protecting group can be selectively removed using acidic conditions (typically trifluoroacetic acid), enabling further functionalization of the amino group.
Reactivity Considerations
The trifluoromethyl group significantly alters the electron distribution in the phenyl ring, affecting the reactivity of the aromatic system. This electronic effect can influence the outcome of electrophilic aromatic substitution reactions and other transformations involving the aromatic moiety. Additionally, the trifluoromethyl group's strong electron-withdrawing nature can impact the pKa of the carboxylic acid and amino groups, altering their reactivity in acid-base reactions.
Biological Activity and Mechanism of Action
The biological significance of Boc-D-Phe(3-CF3)-OH stems from its unique structural features and their influence on interactions with biological targets.
General Biological Properties
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Enhanced Proteolytic Stability: The D-configuration renders peptide bonds involving this residue resistant to normal proteolytic enzymes, extending the half-life of peptide therapeutics.
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Altered Receptor Binding: The trifluoromethyl group can form enhanced hydrophobic interactions with receptor binding pockets, potentially increasing binding affinity and selectivity.
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Modified Pharmacokinetics: The increased lipophilicity conferred by the trifluoromethyl group can improve membrane permeability, affecting the absorption and distribution of compounds containing this moiety.
Mechanism of Interaction
At the molecular level, the trifluoromethyl group enhances the compound's binding affinity to targets by increasing hydrophobic interactions and stabilizing protein-ligand complexes. The fluorine atoms can also participate in weak but significant interactions, including multipolar interactions and hydrogen bonding with specific protein residues .
Property | Effect of Trifluoromethyl Group | Biological Consequence |
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Lipophilicity | Increased | Enhanced membrane permeability |
Metabolic Stability | Improved | Extended half-life in vivo |
Electronic Distribution | Altered | Modified binding characteristics |
Steric Properties | Bulkier than hydrogen | Changed conformational preferences |
pKa | Lowered for adjacent groups | Altered ionization state at physiological pH |
Applications in Research and Development
Boc-D-Phe(3-CF3)-OH has found numerous applications across various scientific disciplines, particularly in pharmaceutical research and development.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as a valuable building block for developing novel therapeutic agents with improved properties:
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Peptide-Based Therapeutics: Incorporation of Boc-D-Phe(3-CF3)-OH into peptide sequences enhances their stability against enzymatic degradation, potentially extending their half-life and improving bioavailability.
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Enzyme Inhibitors: The compound has been investigated for its utility in designing potent enzyme inhibitors, particularly for proteases and other enzymes involved in pathological processes.
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Receptor Modulators: The unique structural features of Boc-D-Phe(3-CF3)-OH make it valuable for developing compounds that can selectively modulate receptor activity, with applications in various therapeutic areas.
Peptide Chemistry
In peptide chemistry, Boc-D-Phe(3-CF3)-OH serves as a specialized building block that can introduce specific structural and functional modifications:
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Peptidomimetics: The compound is used in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides while offering improved pharmacological properties.
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Structure-Activity Relationship Studies: Researchers employ Boc-D-Phe(3-CF3)-OH to investigate how trifluoromethylation affects peptide conformation, stability, and biological activity.
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Fluorinated Peptides: The compound enables the synthesis of fluorinated peptides, which are increasingly recognized for their unique properties and potential applications in drug discovery and chemical biology.
Organic Synthesis
As a functionalized amino acid derivative, Boc-D-Phe(3-CF3)-OH also serves as a valuable intermediate in organic synthesis:
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Chiral Building Block: The compound provides a source of chirality for the synthesis of more complex molecules, enabling stereoselective construction of pharmaceutical intermediates.
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Fluorine Chemistry: It represents an accessible entry point for introducing fluorine into organic structures, leveraging the growing importance of fluorine in medicinal chemistry.
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of Boc-D-Phe(3-CF3)-OH, it is instructive to compare it with structurally related compounds.
Comparison with Structural Analogs
Compound | Configuration | CF3 Position | Key Differences and Properties |
---|---|---|---|
Boc-D-Phe(3-CF3)-OH | D | Meta (3) | Enhanced lipophilicity, metabolic stability; meta position provides unique electronic distribution |
Boc-L-Phe(3-CF3)-OH | L | Meta (3) | Natural amino acid configuration; different stereochemical properties and biological recognition |
Boc-D-Phe(4-CF3)-OH | D | Para (4) | Different electronic effects due to para substitution; altered reactivity and binding properties |
Boc-D-Phe | D | None | Lacks CF3 group; different lipophilicity and metabolic profile; standard D-amino acid properties |
Structure-Property Relationships
The position of the trifluoromethyl group significantly impacts the compound's properties. The meta (3-position) substitution in Boc-D-Phe(3-CF3)-OH creates a unique electronic distribution in the aromatic ring compared to para substitution. This positioning affects:
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Dipole Moment: The meta positioning creates a different molecular dipole compared to para substitution, influencing intermolecular interactions.
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Aromatic Reactivity: The meta-CF3 group directs subsequent electrophilic aromatic substitution reactions differently than a para-CF3 group would.
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Conformational Preferences: The position of the CF3 group affects the preferred conformations of the side chain, which can influence binding to biological targets.
The D-configuration, as opposed to the natural L-configuration, provides resistance to proteolytic degradation but also changes how the molecule is recognized by biological systems that have evolved to interact with L-amino acids .
Current Research Trends and Future Perspectives
Research involving Boc-D-Phe(3-CF3)-OH continues to evolve, with several emerging trends and future directions worth noting.
Current Research Applications
Recent research has explored several innovative applications of Boc-D-Phe(3-CF3)-OH and its derivatives:
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Targeted Drug Delivery: Incorporation of this amino acid into peptide-based drug carriers is being investigated for improving the delivery of therapeutic agents to specific targets.
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Fluorinated Peptidomimetics: Researchers are developing novel peptidomimetics containing Boc-D-Phe(3-CF3)-OH to create compounds with enhanced stability and binding affinity for various biological targets.
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Diagnostic Applications: The unique properties of fluorine-containing amino acids are being explored for potential applications in diagnostic imaging, particularly in positron emission tomography (PET).
Future Research Directions
Several promising research directions involving Boc-D-Phe(3-CF3)-OH are expected to gain momentum:
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Computational Design: Advanced computational methods are increasingly being applied to predict and optimize the properties of compounds containing Boc-D-Phe(3-CF3)-OH, accelerating the discovery of novel therapeutic agents.
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Combination with Other Unnatural Amino Acids: The synergistic effects of combining Boc-D-Phe(3-CF3)-OH with other unnatural amino acids in peptide sequences represent an exciting frontier for developing peptides with enhanced properties.
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Sustainable Synthesis: Development of more environmentally friendly and cost-effective methods for synthesizing Boc-D-Phe(3-CF3)-OH is likely to be a focus of future research, particularly for industrial-scale production.
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